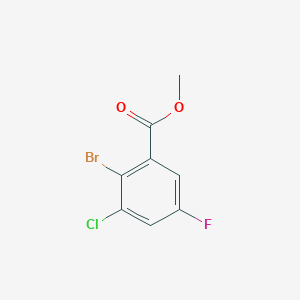

Methyl 2-bromo-3-chloro-5-fluorobenzoate

Description

Methyl 2-bromo-3-chloro-5-fluorobenzoate (CAS: 1537548-66-5, molecular formula: C₈H₅BrClFO₂, molecular weight: 267.48 g/mol) is a halogenated aromatic ester with bromine, chlorine, and fluorine substituents at the 2-, 3-, and 5-positions of the benzene ring, respectively . It is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-deficient aromatic system, which facilitates nucleophilic substitution and cross-coupling reactions. The compound is stored under dry, room-temperature conditions and carries hazard codes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes eye irritation), and H335 (may cause respiratory irritation) .

Properties

IUPAC Name |

methyl 2-bromo-3-chloro-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c1-13-8(12)5-2-4(11)3-6(10)7(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHQQIXMCZWABA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1537548-66-5 | |

| Record name | methyl 2-bromo-3-chloro-5-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methyl 2-bromo-3-chloro-5-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-bromo-3-chloro-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of acid chlorides and alcohols in the presence of a base like pyridine can facilitate the esterification process .

Chemical Reactions Analysis

Methyl 2-bromo-3-chloro-5-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and fluorine atoms on the benzene ring can be substituted with other nucleophiles. For example, a nucleophilic aromatic substitution reaction can replace the bromine atom with an amine group using reagents like

Biological Activity

Methyl 2-bromo-3-chloro-5-fluorobenzoate is an organic compound that has drawn significant attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of multiple halogen substituents on a benzoate framework. Its molecular formula is , which includes:

- Bromine (Br) : Known for enhancing reactivity and biological interactions.

- Chlorine (Cl) : Often involved in enzyme inhibition.

- Fluorine (F) : Enhances lipophilicity, affecting membrane permeability and interaction with biological targets.

The presence of these halogens significantly influences the compound's reactivity and potential biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways. For example, it has been investigated for its ability to inhibit enzymes involved in cancer cell proliferation.

- Receptor Interaction : It may bind to various receptors, modulating signaling pathways that influence cellular responses. This interaction can lead to changes in gene expression and metabolic processes.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating its utility in developing new antimicrobial agents.

Biological Activity Data

Recent studies have focused on the compound's efficacy against various biological targets. Below is a summary of findings from different research efforts:

Case Study 1: Pancreatic Cancer Research

In a study aimed at identifying compounds that enhance the efficacy of existing cancer therapies, this compound was tested alongside difluoromethylornithine (DFMO). The results indicated that this compound could significantly reduce the growth of pancreatic cancer cells when used in combination with DFMO, demonstrating its potential as an adjunct therapy .

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme inhibition revealed that this compound could inhibit specific enzymes associated with cancer progression. The compound's binding affinity was assessed using various biochemical assays, where it showed promising results in modulating enzyme activity without significant cytotoxic effects on normal cells .

Case Study 3: Antimicrobial Efficacy

Preliminary investigations into the antimicrobial properties of this compound suggested that it could serve as a candidate for developing new antimicrobial agents. Its halogenated structure was found to enhance its interaction with bacterial membranes, leading to increased permeability and subsequent bacterial cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Substituent Arrangement

Methyl 3-bromo-4-chloro-5-fluorobenzoate (CAS: 1160574-62-8)

- Structural Differences : This isomer features bromine at position 3, chlorine at 4, and fluorine at 5, resulting in distinct electronic and steric properties compared to the target compound.

- Molecular Weight : Identical (267.48 g/mol), but differences in dipole moment and solubility arise from substituent positions .

- Reactivity : The meta-bromo substituent may alter regioselectivity in electrophilic aromatic substitution or Suzuki coupling reactions.

Key Comparison Table

Functional Group Variants: Amino and Trifluoromethoxy Derivatives

Methyl 2-amino-3-chlorobenzoate (from )

- Structural Differences: Replaces bromine and fluorine with an amino group (-NH₂) at position 2.

- Reactivity: The amino group enhances nucleophilicity, enabling participation in diazotization or peptide coupling reactions, unlike the halogenated analogs.

- Applications: Potential use in dyes or pharmaceuticals requiring amine-directed functionalization .

Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (CAS: 2704827-34-7)

- Structural Differences : Substitutes fluorine at position 5 with a trifluoromethoxy (-OCF₃) group.

- Electronic Effects : The -OCF₃ group is strongly electron-withdrawing, increasing the ester's electrophilicity and metabolic stability in drug design.

- Applications : Likely used in agrochemicals or pharmaceuticals where enhanced lipophilicity and resistance to oxidative degradation are critical .

Substituent Electronic and Steric Effects

- Halogen vs. Amino Groups: Halogens (Br, Cl, F) deactivate the aromatic ring via inductive effects, directing electrophiles to specific positions. Amino groups activate the ring, altering reaction pathways .

- Trifluoromethoxy vs. Fluoro : The -OCF₃ group provides greater steric bulk and stronger electron-withdrawing effects than fluorine, influencing solubility and intermolecular interactions (e.g., hydrogen bonding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.